molecular formula C19H20F2N2O3S B7495682 2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B7495682
M. Wt: 394.4 g/mol
InChI Key: KBNDEXOPQAAJGD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'compound X' and is known to possess unique biochemical and physiological properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. Additionally, compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting specific enzymes or proteins, making it a valuable tool for studying various cellular processes. However, the synthesis of compound X requires specialized equipment and expertise, making it difficult to obtain in large quantities.

Future Directions

There are various future directions for the research and development of compound X. One potential area of research is the development of novel drugs that target specific enzymes or proteins that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, the synthesis of compound X needs to be optimized to enable its large-scale production for use in drug development.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2,6-difluorobenzoyl chloride with N-(3-methylpiperidin-1-yl)-4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The unique properties of compound X make it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases such as cancer and neurological disorders. Compound X has been shown to possess potent anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-4-3-11-23(12-13)27(25,26)15-9-7-14(8-10-15)22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNDEXOPQAAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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